molecular formula C15H20BrN3O2S B4279295 N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide

Cat. No.: B4279295
M. Wt: 386.3 g/mol
InChI Key: JQMVPIUIMRSQPX-UHFFFAOYSA-N
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Description

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups

Properties

IUPAC Name

N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O2S/c1-11-5-7-14(8-6-11)22(20,21)17-9-4-10-19-13(3)15(16)12(2)18-19/h5-8,17H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMVPIUIMRSQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=C(C(=N2)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with 3-chloropropylamine, followed by sulfonation with 4-methylbenzenesulfonyl chloride. The reaction conditions often require the use of bases such as sodium hydride or potassium carbonate to facilitate the alkylation and sulfonation steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its pyrazole ring is a common motif in many bioactive molecules, and modifications to its structure can lead to the discovery of new therapeutic agents with activities such as anti-inflammatory, anticancer, or antimicrobial properties .

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .

Mechanism of Action

The mechanism of action of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and methyl groups on the pyrazole ring can influence its binding affinity and selectivity, while the sulfonamide group can enhance its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide include other pyrazole derivatives such as:

  • 4-bromo-3,5-dimethyl-1H-pyrazole
  • N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide
  • N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-benzenesulfonamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of substituents, which can confer unique chemical and biological properties. The presence of the bromine atom can enhance its reactivity in substitution and coupling reactions, while the sulfonamide group can improve its pharmacokinetic profile in medicinal applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide

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